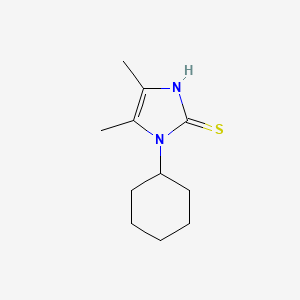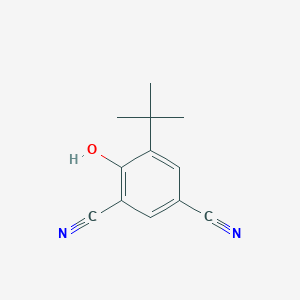![molecular formula C25H23N3O4S B2590270 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-90-3](/img/no-structure.png)
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy (PDT)
The quinazoline scaffold’s conjugation with photosensitizers opens up exciting possibilities for PDT. When exposed to light, the compound generates reactive oxygen species, selectively damaging cancer cells or pathogens. PDT is non-invasive and has minimal side effects, making it an attractive alternative to traditional therapies.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The final step involves the introduction of the carboxamide group at the 7-position of the quinazoline ring system.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydroxide", "acetic anhydride", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 2-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 2: Synthesis of 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 4-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 3: Synthesis of 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 4: Synthesis of 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 5: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester", "React 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide and 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide with ethyl chloroformate in the presence of sodium hydroxide to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 6: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester with ammonia in ethanol to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS-Nummer |
451466-90-3 |
Produktname |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C25H23N3O4S |
Molekulargewicht |
461.54 |
IUPAC-Name |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-31-19-10-7-16(8-11-19)14-26-23(29)17-9-12-20-21(13-17)27-25(33)28(24(20)30)15-18-5-3-4-6-22(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,33) |
InChI-Schlüssel |
BBGUKOLIJKOANS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)


![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![Ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2590199.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)
